molecular formula C19H26N4O B256557 N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

Número de catálogo B256557
Peso molecular: 326.4 g/mol
Clave InChI: HGKPSGZLMPHHTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide, also known as JP-1302, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-1302 is a small molecule that belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mecanismo De Acción

The exact mechanism of action of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Furthermore, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation and have been implicated in cancer development.
Biochemical and Physiological Effects:
N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Moreover, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to increase the expression of genes involved in energy metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has several advantages for lab experiments, including its high purity and stability, making it suitable for further studies. However, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Moreover, the exact mechanism of action of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is not fully understood, making it difficult to design experiments to elucidate its effects.

Direcciones Futuras

There are several future directions for N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide research, including investigating its efficacy in treating various diseases, such as cancer and inflammation, and elucidating its mechanism of action. Moreover, further studies are needed to optimize the synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide and improve its solubility and bioavailability. Additionally, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide could be used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for further studies. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been found to have antitumor, anti-inflammatory, and analgesic effects in various preclinical models, and its mechanism of action involves multiple targets in the body. Further studies are needed to elucidate the effects of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide and optimize its synthesis for drug development.

Métodos De Síntesis

The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide involves a multistep process that includes the reaction of 3-(dimethylamino)propylamine with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, followed by coupling with 2-aminobenzamide. The final product is obtained after several purification steps, including crystallization and recrystallization. The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for further studies.

Aplicaciones Científicas De Investigación

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects in various preclinical models. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has also been found to be effective in treating neuropathic pain and reducing inflammation in animal models. Moreover, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

Propiedades

Nombre del producto

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

Fórmula molecular

C19H26N4O

Peso molecular

326.4 g/mol

Nombre IUPAC

N-[3-(dimethylamino)propyl]-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzamide

InChI

InChI=1S/C19H26N4O/c1-23(2)13-7-12-20-19(24)15-9-4-3-8-14(15)18-16-10-5-6-11-17(16)21-22-18/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24)(H,21,22)

Clave InChI

HGKPSGZLMPHHTF-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1C2=NNC3=C2CCCC3

SMILES canónico

CN(C)CCCNC(=O)C1=CC=CC=C1C2=NNC3=C2CCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.